Structural Elucidation and Synthetic Methodology of Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate
Structural Elucidation and Synthetic Methodology of Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate (also known as ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxopentanoate) is a highly versatile aryl keto-ester building block[1]. Bearing the CAS Registry Number 951886-69-4, this compound serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), particularly in the development of heterocyclic frameworks and extended aliphatic linkers[2]. This whitepaper provides a comprehensive analysis of its structural architecture, physicochemical properties, and a self-validating synthetic methodology.
Structural Architecture & Electronic Profiling
The chemical structure of this molecule ( C14H17ClO4 ) can be dissected into three functional domains, each dictating specific reactivity profiles[3]:
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The Aryl Core (5-chloro-2-methoxyphenyl): A benzene ring substituted with a methoxy group (-OCH₃) and a chlorine atom (-Cl). The methoxy group is strongly electron-donating via resonance, while the chlorine atom is electron-withdrawing via induction. This "push-pull" electronic nature creates specific nodes of high electron density, dictating regioselectivity during electrophilic aromatic substitution.
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The Ketone Bridge (C5): The 5-oxo group acts as a rigidifying sp2 hybridized center. In drug development, this ketone is frequently targeted for reductive amination, Grignard additions, or cyclization events to form indanes or tetralins.
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The Aliphatic Ester Tail: The ethyl valerate chain provides essential lipophilicity. The terminal ethyl ester acts as a protecting group that can undergo controlled saponification to yield the corresponding carboxylic acid, or direct amidation[4].
Fig 1: Topological breakdown of functional domains in the target molecule.
Physicochemical Parameters
To facilitate formulation and downstream synthesis, the core physicochemical properties of the compound are summarized below[1][2]:
| Property | Value |
| Chemical Name | Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxopentanoate |
| CAS Registry Number | 951886-69-4 |
| Molecular Formula | C14H17ClO4 |
| Molecular Weight | 284.74 g/mol |
| SMILES String | CCOC(=O)CCCC(=O)c1cc(Cl)ccc1OC |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
| Topological Polar Surface Area (TPSA) | 52.6 Ų |
Mechanistic Synthesis: Regioselective Friedel-Crafts Acylation
The most robust and scalable method for synthesizing Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate is via a regioselective Friedel-Crafts acylation.
Causality of Regioselectivity: When reacting 4-chloroanisole with ethyl 5-chloro-5-oxopentanoate (ethyl glutaryl chloride), the methoxy group at C1 of the anisole acts as a powerful activating ortho/para director. Because the para position (C4) is sterically and electronically blocked by the chlorine atom, the electrophilic aromatic substitution is forced to occur exclusively at the ortho position (C2). This intrinsic regiocontrol eliminates the need for complex protecting group strategies.
Step-by-Step Protocol
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Activation: Dissolve 1.0 equivalent of 4-chloroanisole and 1.1 equivalents of ethyl 5-chloro-5-oxopentanoate in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Chill the reaction vessel to 0 °C.
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Catalysis: Slowly add 1.2 equivalents of anhydrous Aluminum Chloride ( AlCl3 ) in portions. Mechanistic rationale: AlCl3 acts as a Lewis acid, coordinating with the acyl chloride to generate a highly electrophilic, resonance-stabilized acylium ion. The slow addition mitigates the exothermic nature of this complexation.
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Propagation: Allow the reaction mixture to warm to room temperature and stir for 4–6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (4:1) mobile phase until the starting material is fully consumed.
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Quenching: Carefully pour the reaction mixture over a vigorously stirred mixture of crushed ice and 1M HCl. Mechanistic rationale: The acidic aqueous quench is critical; it breaks down the stable aluminum-ketone complex and prevents the precipitation of insoluble aluminum hydroxide salts, which would otherwise cause severe emulsions during extraction.
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Isolation & Purification: Extract the aqueous phase with DCM. Wash the combined organic layers with saturated NaHCO3 (to neutralize residual acid) and brine. Dry over anhydrous Na2SO4 , concentrate under reduced pressure, and purify the crude residue via silica gel column chromatography.
Fig 2: Mechanistic workflow for the regioselective Friedel-Crafts acylation synthesis.
Analytical Characterization (Self-Validating System)
To ensure the integrity of the synthesized batch, Nuclear Magnetic Resonance (NMR) spectroscopy serves as a self-validating analytical tool. The expected ¹H NMR (400 MHz, CDCl3 ) profile unequivocally confirms the regiochemistry of the acylation:
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H | 1.25 | Triplet (t) | 3H | -OCH₂CH₃ (Ester methyl) |
| ¹H | 1.95 | Quintet (p) | 2H | -CH₂CH₂ CH₂- (Aliphatic C3) |
| ¹H | 2.35 | Triplet (t) | 2H | -CH₂ COOEt (Aliphatic C2) |
| ¹H | 3.05 | Triplet (t) | 2H | Ar-CO-CH₂ - (Aliphatic C4) |
| ¹H | 3.88 | Singlet (s) | 3H | Ar-OCH₃ (Methoxy) |
| ¹H | 4.12 | Quartet (q) | 2H | -OCH₂ CH₃ (Ester methylene) |
| ¹H | 6.90 | Doublet (d, J=8.8 Hz) | 1H | Ar-H (C3, ortho to methoxy) |
| ¹H | 7.42 | Dbl of dbl (dd, J=8.8, 2.6 Hz) | 1H | Ar-H (C4, meta to methoxy) |
| ¹H | 7.65 | Doublet (d, J=2.6 Hz) | 1H | Ar-H (C6, ortho to ketone) |
Note: The doublet at 7.65 ppm with a small coupling constant (J=2.6 Hz) is the hallmark of the proton at C6, confirming it is meta to the chlorine atom and ortho to the newly installed ketone, validating the success of the regioselective ortho-acylation.
Applications in Drug Discovery
The 5-chloro-2-methoxyphenyl moiety is a privileged pharmacophore found in various kinase inhibitors and metabolic modulators. By providing a pre-installed valerate chain, this intermediate allows medicinal chemists to rapidly synthesize extended aliphatic linkers. Such linkers are highly sought after in the design of Proteolysis Targeting Chimeras (PROTACs) or in the optimization of lipid-lowering agents where precise spatial distancing between the aryl core and a terminal hydrogen-bond acceptor is required.
References
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Molport. "ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxopentanoate | 951886-69-4." Available at:[Link]
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U.S. Environmental Protection Agency (EPA). "CompTox Chemicals Dashboard: DTXSID501245173." Available at: [Link]



